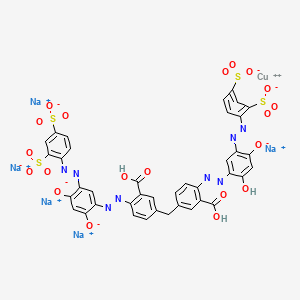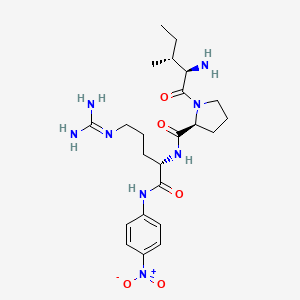![molecular formula C9H12N2O4 B14453350 4-[(5-Nitrofuran-2-yl)methyl]morpholine CAS No. 73315-70-5](/img/structure/B14453350.png)
4-[(5-Nitrofuran-2-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Nitrofuran-2-yl)methyl]morpholine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitrofuran-2-yl)methyl]morpholine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
Starting Materials: 5-nitrofuran-2-carbaldehyde and morpholine.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.
Procedure: The reactants are mixed and heated under reflux conditions for several hours until the reaction is complete. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This approach can enhance the yield and purity of the compound while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Nitrofuran-2-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-[(5-aminofuran-2-yl)methyl]morpholine, while oxidation can produce this compound N-oxide .
Aplicaciones Científicas De Investigación
4-[(5-Nitrofuran-2-yl)methyl]morpholine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[(5-Nitrofuran-2-yl)methyl]morpholine involves the activation of the nitrofuran moiety by nitroreductase enzymes. These enzymes reduce the nitro group to reactive intermediates that can damage bacterial DNA and other cellular components, leading to cell death . The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran derivative with antibacterial and antiprotozoal properties.
Nitrofurazone: Used for topical infections and as a urinary catheter coating.
Uniqueness
4-[(5-Nitrofuran-2-yl)methyl]morpholine is unique due to the presence of the morpholine ring, which can enhance its pharmacokinetic properties and potentially improve its efficacy compared to other nitrofuran derivatives .
Propiedades
| 73315-70-5 | |
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
4-[(5-nitrofuran-2-yl)methyl]morpholine |
InChI |
InChI=1S/C9H12N2O4/c12-11(13)9-2-1-8(15-9)7-10-3-5-14-6-4-10/h1-2H,3-7H2 |
Clave InChI |
IKBQLPBZEYFMHD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)



![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)



![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)

